4-((Oxetan-3-ylamino)methyl)benzonitrile

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Discovery

This oxetane-benzenitrile building block is a strategic choice for medicinal chemistry programs requiring a specific hydrogen bond donor from a secondary amine. Unlike ether-linked or direct-linked oxetane analogs, the amino-methyl linker provides unique conformational flexibility (3 rotatable bonds), moderated lipophilicity (XLogP3 0.7), and a TPSA of 45.1 Ų—critical for maintaining favorable ADME profiles during lead optimization. The pre-installed benzonitrile handle enables rapid diversification (amides, tetrazoles, amines). Ideal for fragment-growing campaigns targeting distal binding pockets or when a metabolically stable bioisostere for carbonyl/gem-dimethyl groups is required.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 1342705-62-7
Cat. No. B2864620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Oxetan-3-ylamino)methyl)benzonitrile
CAS1342705-62-7
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESC1C(CO1)NCC2=CC=C(C=C2)C#N
InChIInChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2
InChIKeyKIIJJRRBQJJGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((Oxetan-3-ylamino)methyl)benzonitrile CAS 1342705-62-7: Sourcing and Core Specifications


4-((Oxetan-3-ylamino)methyl)benzonitrile (CAS 1342705-62-7) is a research chemical building block comprising a benzonitrile core linked via a methylene bridge to an oxetan-3-ylamino moiety. The compound has a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs, where the oxetane ring serves as a privileged scaffold for modulating physicochemical and pharmacokinetic properties [2]. The compound is commercially available from multiple specialty chemical suppliers for research and further manufacturing use only, typically with a minimum purity specification of 95% .

Procurement Risks of Substituting 4-((Oxetan-3-ylamino)methyl)benzonitrile with Analogous Building Blocks


Direct substitution of 4-((Oxetan-3-ylamino)methyl)benzonitrile with structurally similar oxetane-containing benzonitriles (e.g., 4-(oxetan-3-yl)benzonitrile or 4-(oxetan-3-yloxy)benzonitrile) is not straightforward and carries significant scientific risk. These analogs differ fundamentally in the nature of the linker connecting the oxetane and benzonitrile moieties, which drastically alters key molecular properties such as conformational flexibility (rotatable bond count), electronic distribution, and hydrogen-bonding capacity [1]. Specifically, the amino-methyl linker in the target compound introduces an additional hydrogen bond donor, a basic amine, and a distinct three-dimensional vector, all of which critically influence target binding, solubility, and metabolic stability in a way that ether- or direct-linked analogs cannot replicate [2]. Therefore, selecting this specific building block is essential for maintaining the integrity of structure-activity relationships (SAR) and physicochemical profiles established during lead optimization.

Quantitative Differentiation of 4-((Oxetan-3-ylamino)methyl)benzonitrile vs. Key Comparators


Enhanced Conformational Flexibility via the Aminomethyl Linker Compared to Direct-Linked Oxetane-Benzonitriles

The target compound's aminomethyl linker (-CH₂-NH-) between the oxetane and benzonitrile groups provides significantly greater conformational freedom than analogs where the oxetane is directly attached to the phenyl ring. This is reflected in the rotatable bond count, a key descriptor for molecular flexibility and its impact on target binding and solubility [1].

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Discovery

Introduction of a Hydrogen Bond Donor (HBD) for Enhanced Target Engagement vs. Ether-Linked Oxetane Analogs

The secondary amine in the aminomethyl linker of the target compound provides a hydrogen bond donor (HBD) functionality that is absent in ether-linked oxetane analogs. This HBD is critical for forming specific, directional interactions with biological targets, such as kinase hinge regions or receptor binding pockets, that cannot be recapitulated by an ether oxygen, which acts solely as a hydrogen bond acceptor [1].

Medicinal Chemistry Molecular Recognition Structure-Based Drug Design

Modulated Lipophilicity (XLogP3) Compared to Direct-Linked Oxetane-Benzonitrile Analogs

The aminomethyl linker reduces the overall lipophilicity of the molecule compared to a direct carbon-carbon linked analog, resulting in a more favorable LogP for drug-like chemical space. Lower lipophilicity is generally associated with improved aqueous solubility and reduced off-target toxicity, such as hERG channel inhibition [1].

Medicinal Chemistry Physicochemical Property Optimization ADME

Increased Topological Polar Surface Area (TPSA) for Improved Solubility vs. Direct-Linked Oxetane-Benzonitriles

The inclusion of the secondary amine in the target compound increases its topological polar surface area (TPSA) relative to a direct-linked analog. Higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which can be strategically employed to modulate a compound's ADME profile [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Specific Oxetane Ring Conformation and Vector Due to 3-Amino Substitution

The 3-amino substitution on the oxetane ring of the target compound defines a specific geometric vector for the benzonitrile group that is distinct from other common oxetane isomers (e.g., 3-substituted via carbon or oxygen). This precise three-dimensional orientation is critical for engaging specific protein binding pockets and cannot be replicated by 2-substituted oxetanes or other heterocyclic bioisosteres like azetidines [1].

Medicinal Chemistry Conformational Analysis Bioisosterism

High-Value Application Scenarios for Procuring 4-((Oxetan-3-ylamino)methyl)benzonitrile


Fragment-Based Lead Optimization Requiring a Flexible, Polar Oxetane Linker

This building block is ideally suited for fragment-growing or lead-optimization campaigns where a starting fragment hit containing a benzonitrile needs to be elaborated with a flexible, polar linker to engage a distal binding pocket. The aminomethyl chain provides the necessary conformational freedom (3 rotatable bonds) [1] to adapt to the target protein's topology, while the oxetane and amine introduce beneficial polarity (TPSA 45.1 Ų, XLogP3 0.7) [2] to maintain favorable physicochemical properties.

Medicinal Chemistry Programs Targeting Kinases or Proteases with a Key Hydrogen Bond Donor Requirement

In programs where a specific hydrogen bond from a secondary amine is essential for target potency or selectivity (e.g., interacting with a kinase hinge backbone carbonyl or a protease catalytic residue), this building block is a strategic choice. Its single hydrogen bond donor [1] directly addresses this requirement, distinguishing it from ether-linked oxetane building blocks that cannot form the same interaction and would therefore be unsuitable substitutes [3].

Synthesis of Complex Molecules Where 3-Aminooxetane Acts as a Metabolically Stable Bioisostere

This compound is a preferred reagent for synthesizing advanced intermediates where the 3-aminooxetane moiety is intended to serve as a metabolically stable bioisostere for a carbonyl or gem-dimethyl group [1]. The pre-installed benzonitrile provides a synthetic handle for further elaboration (e.g., conversion to amides, tetrazoles, or amines), accelerating the synthesis of diverse, oxetane-containing compound libraries for SAR studies.

Design of Molecules with Reduced Lipophilicity to Mitigate ADME/Tox Liabilities

When a lead series suffers from high lipophilicity leading to poor solubility or off-target toxicity (e.g., hERG inhibition), this building block offers a proven strategy for lowering LogP. Its calculated XLogP3 of 0.7 is over one log unit lower than direct-linked analogs [1], making it a valuable procurement choice for medicinal chemists actively optimizing the ADME and safety profiles of their candidates while retaining the beneficial properties of an oxetane ring.

Quote Request

Request a Quote for 4-((Oxetan-3-ylamino)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.